An In-depth Technical Guide to the Mechanism of Action of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one Derivatives
An In-depth Technical Guide to the Mechanism of Action of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one Derivatives
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one derivatives, a class of compounds with significant potential in the development of novel therapeutics for neurological disorders. Drawing upon evidence from structurally related compounds and established pharmacological principles, this document elucidates the primary molecular target and downstream signaling pathways affected by these derivatives. Furthermore, it outlines detailed experimental protocols for the characterization of their bioactivity, offering a robust framework for researchers and drug development professionals. The guide emphasizes the causal relationships in experimental design, ensuring a self-validating approach to mechanistic investigation.
Introduction: The Therapeutic Potential of Piperazin-2-one Scaffolds
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to be readily substituted allow for the fine-tuning of pharmacological properties.[1][2] The piperazin-2-one core, a lactam derivative of piperazine, introduces a rigidifying element that can enhance binding affinity and selectivity for specific molecular targets. The substitution of a (R)-3-(4-Fluoro-2-methylphenyl) group on this scaffold suggests a focus on targets within the CNS, with the fluorine and methyl groups playing key roles in modulating metabolic stability and target engagement.
While direct, extensive research on the specific (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one scaffold is emerging, a strong body of evidence points towards a primary mechanism of action centered on the Neurokinin-1 (NK1) receptor . This hypothesis is largely informed by the well-documented activity of the structurally analogous C-phenylpiperazine derivative, Vestipitant , which is a potent and selective NK1 receptor antagonist.[3][4][5]
This guide will, therefore, focus on the NK1 receptor as the primary pharmacological target, while also exploring potential secondary mechanisms involving the sigma receptor and monoamine oxidases (MAOs) , for which other piperazine derivatives have shown affinity.[6][7]
Primary Mechanism of Action: Neurokinin-1 (NK1) Receptor Antagonism
The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[8] The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, emesis, and mood disorders.[8][9] Antagonism of the NK1 receptor has been a key strategy in the development of antiemetic and antidepressant medications.[9][10]
Binding to the NK1 Receptor
(R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one derivatives are hypothesized to act as competitive antagonists at the NK1 receptor. The binding is likely driven by a combination of hydrophobic and electrostatic interactions within the receptor's binding pocket. The 4-fluoro-2-methylphenyl group is predicted to occupy a hydrophobic sub-pocket, a common feature for ligands of the NK1 receptor. The piperazin-2-one core likely forms crucial hydrogen bonds with key amino acid residues, anchoring the molecule in the active site and preventing the binding of Substance P.
Diagram 1: Hypothesized NK1 Receptor Antagonism Workflow
Caption: Step-by-step workflow for the NK1 receptor binding assay.
Sigma Receptor Binding Assay
This protocol outlines a method to assess the binding affinity of the test compound for sigma-1 and sigma-2 receptors. [11][12] Objective: To determine the Ki of the test compound for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).
-
Radioligands: [³H]-(+)-Pentazocine for sigma-1; [³H]-DTG (1,3-di-o-tolyl-guanidine) for sigma-2.
-
Masking agent for sigma-2 assay: (+)-Pentazocine to block binding to sigma-1 sites.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
Procedure:
-
Follow a similar procedure as the NK1 receptor binding assay (Section 4.1), with the following modifications:
-
For Sigma-1: Use [³H]-(+)-Pentazocine as the radioligand.
-
For Sigma-2: Use [³H]-DTG as the radioligand and include a saturating concentration of (+)-pentazocine in all wells to mask the sigma-1 receptors.
-
Incubation: Incubate at 37°C for 90 minutes.
-
Data Analysis: Calculate IC50 and Ki values as described previously.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of MAO-A and MAO-B activity. [13] Objective: To determine the IC50 values of the test compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or a commercial substrate like Amplex Red reagent).
-
Test compound.
-
Known selective inhibitors for controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay buffer: 100 mM potassium phosphate, pH 7.4.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme and Compound Pre-incubation: In a 96-well plate, add the MAO enzyme (A or B) and the test compound at various concentrations. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add the MAO substrate to initiate the reaction.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Table 1: Summary of Primary and Secondary Target Affinities
| Target | Predicted Affinity (Ki) | Rationale |
| NK1 Receptor | High (nM range) | Strong structural similarity to known potent NK1 receptor antagonists like Vestipitant. [3][4][5] |
| Sigma-1 Receptor | Moderate to Low (µM range) | Presence of the 4-fluorophenylpiperazine moiety, found in some sigma receptor ligands. [6] |
| Sigma-2 Receptor | Moderate to Low (µM range) | General characteristic of some piperazine derivatives. [11][12] |
| MAO-A | Moderate to Low (µM range) | Piperazine scaffold is present in some MAO inhibitors. [7][14] |
| MAO-B | Moderate to Low (µM range) | Piperazine scaffold is present in some MAO inhibitors. [15] |
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one derivatives is expected to be highly dependent on the nature and position of substituents.
-
The (R)-Stereochemistry at the 3-position: This is likely crucial for optimal interaction with the chiral binding pocket of the target receptor.
-
The 4-Fluoro-2-methylphenyl Group: The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The methyl group's position is critical; ortho-substitution can influence the conformation of the phenyl ring, which in turn affects how it fits into the receptor's binding site.
-
The Piperazin-2-one Ring: Modifications to this ring, such as substitution on the nitrogen atoms, would significantly alter the compound's properties and should be explored to optimize activity and selectivity.
Conclusion
The available evidence strongly suggests that (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one derivatives primarily exert their pharmacological effects through the antagonism of the Neurokinin-1 receptor. This mechanism holds significant promise for the development of novel treatments for a range of neurological and psychiatric disorders. Potential secondary activities at sigma receptors and monoamine oxidases may also contribute to their overall pharmacological profile, particularly in the context of neuroprotection. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these and other novel piperazin-2-one derivatives, facilitating their progression through the drug discovery and development pipeline.
References
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. Available at: [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. Available at: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. Available at: [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2018). Molecular Neurobiology. Available at: [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2021). Molecules. Available at: [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2023). Pharmaceuticals. Available at: [Link]
-
Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology. Available at: [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. (2009). Journal of Medicinal Chemistry. Available at: [Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). Journal of Medicinal Chemistry. Available at: [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate. Available at: [Link]
-
Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. (2009). Journal of Medicinal Chemistry. Available at: [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. Available at: [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. (2025). Springer Protocols. Available at: [Link]
-
Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. (2025). ResearchGate. Available at: [Link]
-
Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers. (2016). Theranostics. Available at: [Link]
-
Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. (2015). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. (2012). Journal of Biological Chemistry. Available at: [Link]
-
RECEPTOR INTERNALIZATION ASSAYS. Innoprot. Available at: [Link]
-
Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. (2014). European Journal of Pharmacology. Available at: [Link]
-
NK1 receptor antagonist. Wikipedia. Available at: [Link]
-
NK1 receptor antagonist 2. PubChem. Available at: [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2021). Molecules. Available at: [Link]
-
Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity. (1995). Journal of Medicinal Chemistry. Available at: [Link]
- Piperazine derivatives and their use as anti-inflammatory agents. Google Patents.
-
Patents & Products. Garg Lab - UCLA. Available at: [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). Molecules. Available at: [Link]
- Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814. Google Patents.
-
Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
The Neurokinin-1 Receptor: Structure Dynamics and Signaling. (2022). International Journal of Molecular Sciences. Available at: [Link]
- New piperazine derivatives and methods for the preparation thereof and compositions containing the same. Google Patents.
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2015). Molecules. Available at: [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017). ResearchGate. Available at: [Link]
Sources
- 1. Monoamine oxidase B Activity Assay Kit ((MAOB Assay) (ab109912) | Abcam [abcam.com]
- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
